5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide
Overview
Description
5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide involves various synthetic routes and reaction conditions. One common method includes the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . Industrial production methods often involve optimizing these reactions for large-scale production while maintaining high yields and purity.
Chemical Reactions Analysis
5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include CH-acids, which facilitate the formation of diverse heterocyclic or fused heterocyclic scaffolds . Major products formed from these reactions include poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Scientific Research Applications
5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide has a wide range of scientific research applications. In chemistry, it serves as a versatile synthetic building block for the construction of diverse organic molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various molecular targets and pathways.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide can be compared with other similar compounds, such as 5-amino-4-hydroxyiminopyrazoles and diazene compounds . These compounds share similar structural features and chemical properties but differ in their specific applications and mechanisms of action . The uniqueness of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide lies in its ability to form stable complexes with a wide range of molecular targets, making it a versatile tool in scientific research .
Properties
IUPAC Name |
5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10(15-17)9-6-14-16(11(9)13)7-8-4-2-1-3-5-8/h1-6,17H,7,13H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBCRZFQVROSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=NO)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40839316 | |
Record name | 5-Amino-1-benzyl-N'-hydroxy-1H-pyrazole-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40839316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821004-24-4 | |
Record name | 5-Amino-1-benzyl-N'-hydroxy-1H-pyrazole-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40839316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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